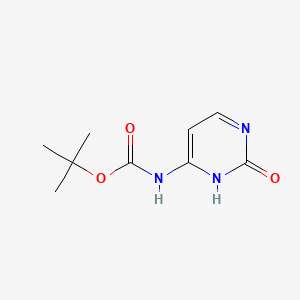

tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate

Description

tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate is a pyrimidine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the 4-position of a partially saturated pyrimidinone ring. This structural motif is significant in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. The 2-oxo-2,3-dihydropyrimidin-4-yl moiety introduces hydrogen-bonding capabilities and conformational rigidity, which can influence binding affinity and metabolic stability in bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-(2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-6-4-5-10-7(13)11-6/h4-5H,1-3H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBLNORRZIXYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=NC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydropyrimidinone precursor. One common method involves the use of tert-butyl carbamate and a dihydropyrimidinone derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the dihydropyrimidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can result in a variety of substituted dihydropyrimidinone compounds .

Scientific Research Applications

tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Key Comparisons:

Chlorine substituents typically increase electrophilicity but may reduce metabolic stability. The 5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl derivative () demonstrates how fluorination and hydroxylation influence polarity and bioavailability. Its safety profile highlights the need for careful handling of carbamates with reactive substituents .

Synthetic Methodologies: The target compound’s synthesis likely parallels routes used for tert-butyl (2-amino-4-cyanophenyl)carbamate (), where tert-butyl carbamate intermediates react with carbonyl-containing partners (e.g., tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate) under acidic conditions .

Structural Complexity and Applications: Spiro and piperidine derivatives (e.g., tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate) exhibit higher molecular weights and 3D complexity, often improving target selectivity in drug discovery . The bromothiophene-containing tetrahydropyrimidinone () exemplifies how heteroaromatic groups expand pharmacological relevance, particularly in kinase inhibitors .

Analytical and Safety Considerations :

- LCMS and HRMS data (e.g., m/z 345.00 [M + H]+ in ) are critical for verifying molecular integrity in carbamate analogs .

- Safety protocols for tert-butyl carbamates (e.g., medical consultation for exposure) are standardized across derivatives, as seen in .

Research Findings:

- Crystallographic Applications : tert-Butyl (2-chloropyrimidin-4-yl)carbamate () has been refined using SHELX software, a standard for small-molecule crystallography .

- Drug Discovery Relevance : The spiro and bromothiophene derivatives () highlight the role of tert-butyl carbamates in constructing bioactive scaffolds with enhanced pharmacokinetic properties .

Biological Activity

Introduction

Tert-butyl (2-oxo-2,3-dihydropyrimidin-4-yl)carbamate, a compound classified as a pyrimidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 211.22 g/mol. The compound features a tert-butyl carbamate group attached to a dihydropyrimidine ring, characterized by the presence of a carbonyl and an oxo group at the 2-position. Its structural properties enable significant interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

- Anti-cancer Properties : Studies suggest that this compound can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies have utilized techniques such as molecular docking and binding affinity assays to elucidate its mechanisms. Notably, the compound has been found to bind effectively to enzymes and receptors implicated in disease pathways.

Synthesis Methods

Various synthesis methods for this compound have been reported:

- Carbamate Formation : The compound can be synthesized through the reaction of dihydropyrimidine derivatives with isocyanates or carbamates.

- Hydrolysis Reactions : Hydrolysis can yield the corresponding amine and carbonic acid derivative, facilitating further modifications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methylpyrimidin-2(1H)-one | Pyrimidine derivative | Antimicrobial properties |

| 5-Amino-6-methylpyrimidin-4(3H)-one | Pyrimidine derivative | Anti-cancer activity |

| Tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate | Pyridine derivative | mGlu receptor modulation |

| Tert-butyl (5-methylpyridin-2(1H)-one) | Pyridine derivative | Neuroprotective effects |

This compound stands out due to its unique combination of a carbamate group with a dihydropyrimidine core, enhancing its potential as a versatile scaffold for drug development.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

-

Anti-Cancer Studies : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in cancer cell lines, suggesting its potential as an anti-cancer agent.

- Study Findings : The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range for several cancer types.

-

Inflammatory Response Modulation : Research indicated that this compound could reduce pro-inflammatory cytokine levels in cellular models of inflammation.

- Mechanism : The reduction was attributed to the inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.